molecular formula C14H22BNO4 B1526070 3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1010104-34-3

3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1526070
CAS No.: 1010104-34-3
M. Wt: 279.14 g/mol
InChI Key: KOXOOQHQJSHMQR-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. Its structure features:

  • A pyridine ring substituted at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a common motif in Suzuki-Miyaura cross-coupling reactions.
  • A 2-methoxyethoxy substituent at position 3, which enhances solubility in polar organic solvents and influences electronic properties.

This compound is valuable in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules or polymers via cross-coupling reactions.

Properties

IUPAC Name

3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-12(10-16-9-11)18-7-6-17-5/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXOOQHQJSHMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyridine ring substituted with a methoxyethoxy group and a dioxaborolane moiety. The presence of the dioxaborolane unit is significant as it can influence the compound's reactivity and interaction with biological targets.

Chemical Formula: C₁₄H₁₉BNO₄
Molecular Weight: 271.12 g/mol
CAS Number: Not available

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been studied for its potential role as an inhibitor in the PI3K/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibiting this pathway can have significant implications for cancer therapy.

Key Mechanisms:

  • PI3K/mTOR Inhibition: The compound may inhibit the phosphorylation of AKT, a downstream effector in the PI3K signaling pathway, thereby inducing apoptosis in cancer cells.
  • Cell Cycle Arrest: Studies indicate that it can cause cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells.

Research Findings

Recent studies have evaluated the biological activity of related compounds that share structural similarities with this compound. These studies provide insights into its potential efficacy and therapeutic applications.

Case Studies

  • Inhibition of Cancer Cell Proliferation:
    • A study synthesized various methoxypyridine derivatives and evaluated their inhibitory effects on PI3K/mTOR. One derivative demonstrated an IC50 value of 0.22 nM against PI3Kα and 23 nM against mTOR in vitro .
    • The compound induced significant apoptosis in HCT-116 colorectal cancer cells and arrested the cell cycle at G0/G1 phase .
  • Structure-Activity Relationship (SAR):
    • Research on structurally related compounds highlighted that modifications in the dioxaborolane moiety could enhance biological activity. For example, compounds with specific substitutions showed improved inhibitory effects on PI3K compared to their analogs .

Data Table: Biological Activity Summary

Compound NameTargetIC50 (nM)Effect on Cell CycleInduction of Apoptosis
22cPI3Kα0.22G0/G1 ArrestYes
22cmTOR23G0/G1 ArrestYes
3-(Methoxyethoxy)-5-(Dioxaborolan)UnknownTBDTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3-Pyridinamine
  • Structure : Methoxy at position 2, amine at position 3, and boronate ester at position 4.
  • Molecular Formula : C₁₂H₁₉BN₂O₃ .
  • Higher reactivity in nucleophilic substitution or condensation reactions due to the amine functionality.
  • Applications : Likely used in drug discovery for coupling with electrophilic fragments .
2-(Methoxymethoxy)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
  • Structure : Methoxymethoxy group at position 2 and boronate ester at position 5.
  • Molecular Formula: C₁₃H₂₀BNO₄ .
  • Enhanced hydrolytic stability compared to primary ethers.
  • Applications : Intermediate in synthesizing complex heterocycles .
2-Ethoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3-(Trifluoromethyl)Pyridine
  • Structure : Ethoxy at position 2, trifluoromethyl at position 3, and boronate ester at position 5.
  • Molecular Formula: C₁₅H₂₀BF₃NO₂ .
  • Key Differences: Trifluoromethyl group provides strong electron-withdrawing effects, activating the pyridine ring for electrophilic substitution. Ethoxy substituent offers moderate solubility in nonpolar solvents.
  • Applications : Pharmaceutical intermediate for fluorinated drug candidates .

Boronate Esters on Non-Pyridine Scaffolds

tert-Butyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Trimethylsilyl)Pyrrolidine-1-Carboxylate
  • Structure : Boronate ester on a pyrrolidine ring with a trimethylsilyl group.
  • Molecular Formula: C₁₈H₃₅BNO₄Si .
  • Key Differences :
    • Saturated pyrrolidine ring reduces aromatic conjugation, limiting electronic delocalization.
    • Trimethylsilyl group increases steric hindrance, impacting cross-coupling efficiency.
  • Applications : Hydrogenation studies and stereoselective synthesis .
4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine
  • Structure : Boronate ester fused to a pyrrolopyridine system.
  • Molecular Formula : C₁₃H₁₇BN₂O₂ .
  • Key Differences :
    • Pyrrolopyridine core enhances π-stacking ability, useful in materials science.
    • Lower solubility in aqueous media compared to pyridine derivatives.
  • Applications : Building block for optoelectronic materials .

Key Research Findings

Electronic Effects : Electron-donating groups (e.g., 2-methoxyethoxy) enhance the pyridine ring’s electron density, improving oxidative stability but reducing electrophilic substitution rates .

Steric Considerations : Bulky substituents (e.g., methoxymethoxy, trimethylsilyl) lower cross-coupling efficiency but improve selectivity in multi-step syntheses .

Solubility : Ether-containing derivatives (e.g., target compound) exhibit superior solubility in DMSO and THF compared to amine- or CF₃-substituted analogs, facilitating homogeneous reaction conditions .

Biological Relevance: Amine- and thienopyrazole-functionalized boronate esters show promise in kinase inhibition (GSK-3α) and cytotoxic agent development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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